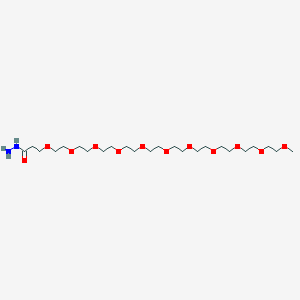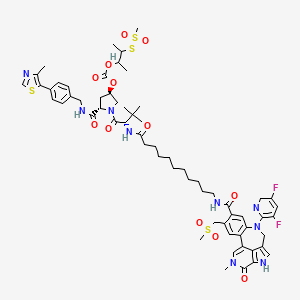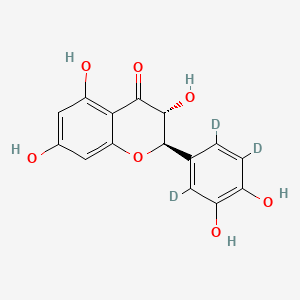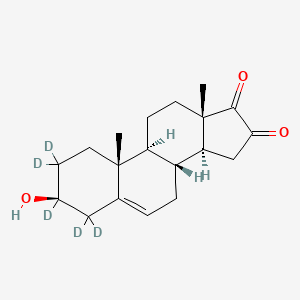![molecular formula C18H12O B12420122 Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)
Benz[a]anthracen-3-ol-d11 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[a]anthracen-3-ol-d11 is a deuterium-labeled derivative of Benz[a]anthracen-3-ol. This compound is primarily used as a stable isotope-labeled analytical standard in various scientific research applications. The molecular formula of Benz[a]anthracen-3-ol-d11 is C18D11HO, and it has a molecular weight of 255.36 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracen-3-ol-d11 involves the incorporation of deuterium atoms into the Benz[a]anthracen-3-ol molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Benz[a]anthracen-3-ol-d11 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
Benz[a]anthracen-3-ol-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, alkylated, and other substituted derivatives
Wissenschaftliche Forschungsanwendungen
Benz[a]anthracen-3-ol-d11 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Wirkmechanismus
The mechanism of action of Benz[a]anthracen-3-ol-d11 involves its interaction with various molecular targets and pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides and dihydrodiols. These intermediates can bind to DNA and proteins, causing mutagenic and carcinogenic effects . The deuterium labeling helps in tracking these metabolic transformations and understanding the compound’s behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz[a]anthracen-3-ol: The non-deuterated form of Benz[a]anthracen-3-ol-d11.
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar structural features.
Benzo[a]pyrene: A well-known PAH with similar chemical properties
Uniqueness
Benz[a]anthracen-3-ol-d11 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The stable isotope labeling allows for precise quantitation and tracking of the compound in complex matrices, making it a valuable tool in various scientific fields .
Eigenschaften
Molekularformel |
C18H12O |
|---|---|
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
1,2,4,5,6,7,8,9,10,11,12-undecadeuteriobenzo[a]anthracen-3-ol |
InChI |
InChI=1S/C18H12O/c19-16-7-8-17-15(10-16)6-5-14-9-12-3-1-2-4-13(12)11-18(14)17/h1-11,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChI-Schlüssel |
MRRWKFVZIOCJBS-LFFOKYCESA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C3C(=C(C2=C1[2H])[2H])C(=C(C4=C3C(=C(C(=C4[2H])O)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)









![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)

